Adenosine, 3'-azido-8-bromo-2',3'-dideoxy-
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Overview
Description
Adenosine, 3’-azido-8-bromo-2’,3’-dideoxy- is a synthetic nucleoside analog It is structurally derived from adenosine, a naturally occurring nucleoside, by substituting the hydroxyl groups at the 2’ and 3’ positions with hydrogen atoms, introducing an azido group at the 3’ position, and a bromine atom at the 8 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 3’-azido-8-bromo-2’,3’-dideoxy- typically involves multiple steps:
Starting Material: The synthesis begins with adenosine.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation process.
Azidation: The 3’ position is then azidated using sodium azide in the presence of a suitable catalyst.
Bromination: Finally, the bromine atom is introduced at the 8 position using a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of environmentally friendly and cost-effective reagents is also emphasized to make the process sustainable .
Chemical Reactions Analysis
Types of Reactions
Adenosine, 3’-azido-8-bromo-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other functional groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The bromine atom can be involved in oxidation reactions, potentially forming brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, catalysts like copper(I) iodide.
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: N-bromosuccinimide, other brominating agents.
Major Products
Amines: From the reduction of the azido group.
Brominated Derivatives: From oxidation reactions involving the bromine atom.
Scientific Research Applications
Adenosine, 3’-azido-8-bromo-2’,3’-dideoxy- has several applications in scientific research:
Antiviral Research: It is studied for its potential as an antiviral agent, particularly against retroviruses like HIV.
Biochemical Studies: Used as a tool to study nucleoside analog interactions with enzymes and nucleic acids.
Telomerase Inhibition: Research has shown that similar compounds can inhibit telomerase activity, which is crucial in cancer research.
Mechanism of Action
The compound exerts its effects primarily through incorporation into nucleic acids, where it can terminate DNA synthesis due to the lack of a 3’ hydroxyl group. This mechanism is similar to other nucleoside analogs used in antiviral therapies. The azido group and bromine atom can also interact with various molecular targets, potentially inhibiting enzyme activity or altering nucleic acid structures .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-2’,3’-dideoxyadenosine: Lacks the bromine atom at the 8 position.
3’-Azido-2’,3’-dideoxyguanosine: Similar structure but with a guanine base instead of adenine.
3’-Azido-2’,3’-dideoxy-6-thioguanosine: Contains a sulfur atom in the guanine base.
Uniqueness
Adenosine, 3’-azido-8-bromo-2’,3’-dideoxy- is unique due to the presence of both an azido group and a bromine atom, which can confer distinct chemical reactivity and biological activity compared to other nucleoside analogs .
Properties
CAS No. |
121353-85-3 |
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Molecular Formula |
C10H11BrN8O2 |
Molecular Weight |
355.15 g/mol |
IUPAC Name |
[(2S,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-3-azidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11BrN8O2/c11-10-16-7-8(12)14-3-15-9(7)19(10)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1 |
InChI Key |
LFGBYWAPILNGJG-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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